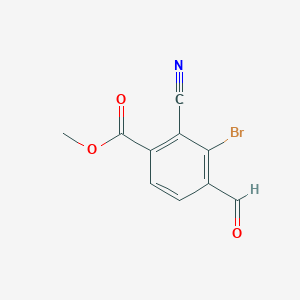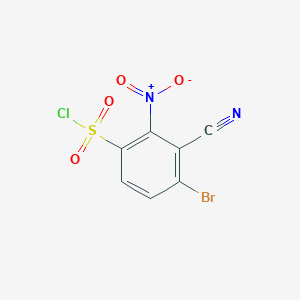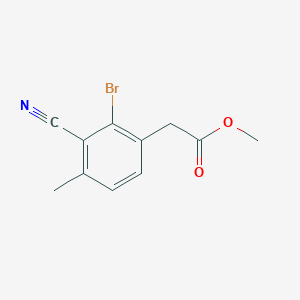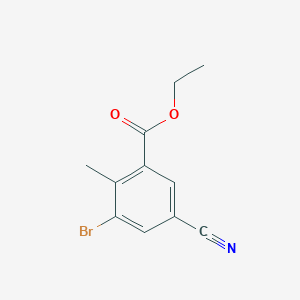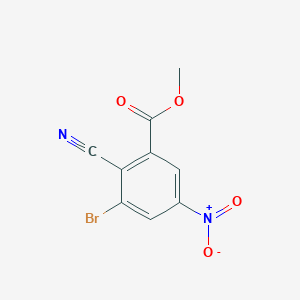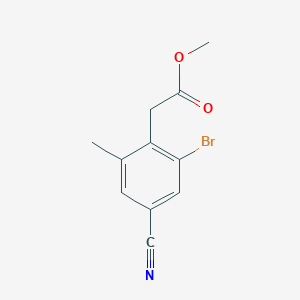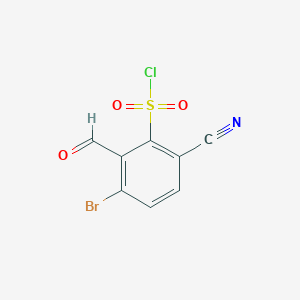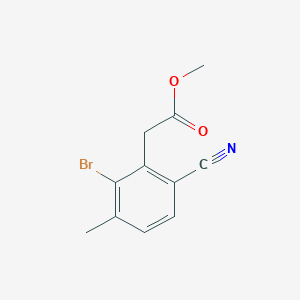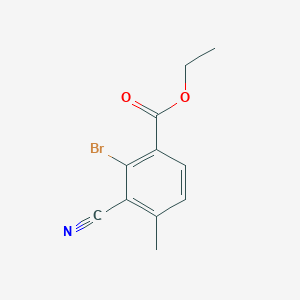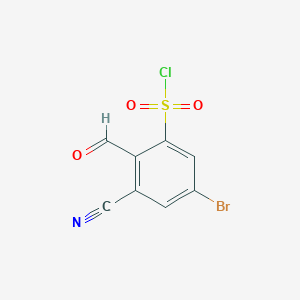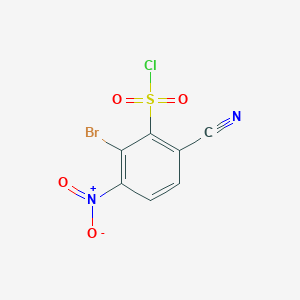![molecular formula C19H14ClN3O B1417165 7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 865546-59-4](/img/structure/B1417165.png)
7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Übersicht
Beschreibung
The compound “7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” belongs to a class of molecules known as pyrido[2,3-d]pyrimidines . These molecules have shown a therapeutic interest and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of similar pyrido[2,3-d]pyrimidine derivatives involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines depends on the location of the nitrogen atom in the pyridine ring . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines are complex and depend on the specific substituents on the molecule. For example, when the chloro group in a similar compound was replaced with an electron-donating methyl group, the resulting compound was more toxic .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary widely depending on their specific structure. For example, one synthesized compound was separated as an off-white powder with a melting point of 181–183 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Methods : A facile synthesis method was developed for related pyrrolo[2,3-d]pyrimidin derivatives, involving coupling specific phenylmethanamine and pyrrolopyrimidine compounds to obtain products in good yields. This highlights the compound's synthesis versatility and potential for modification (Bommeraa, Kumar, Merugu, & Eppakayala, 2019).
Chemical Reactions : Research on pyrrolo[2,3-d]pyrimidines includes exploring reactions like Dieckmann cyclization, yielding a range of amino derivatives. This demonstrates the compound's reactivity and potential for diverse chemical transformations (Kim & Santilli, 1971).
Biochemical and Medicinal Research
Antimicrobial and Antiviral Applications : Studies on pyrrolo[2,3-d]pyrimidine derivatives have shown promising antimicrobial and antiviral activities. This includes activity against Newcastle disease, suggesting potential in developing new therapeutic agents (Hilmy, Tag, Aish, Elsafty, & Attia, 2021).
Inhibition of Thymidylate Synthase : Certain pyrrolo[2,3-d]pyrimidine analogs have been synthesized as inhibitors of thymidylate synthase, with potential as antitumor and antibacterial agents. This research underscores the compound's utility in targeting specific enzymes for therapeutic purposes (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Xanthine Oxidase Inhibition : The N-methyl isomers of pyrrolo[2,3-d]pyrimidin-4-one have been studied for their inhibitory activity on xanthine oxidase, an enzyme involved in purine metabolism. This suggests its relevance in researching metabolic disorders and related diseases (Seela, Bussmann, Götze, & Rosemeyer, 1984).
Structural and Crystallographic Studies
Crystal Structure Analysis : The synthesis of bromoethyl derivatives of pyrrolo[2,3-d]pyrimidine and their crystal structure analysis demonstrates the compound's utility in structural chemistry and crystallography. This is crucial for understanding molecular configurations and interactions (Asaftei, Reichelt, Reuter, & Rosemeyer, 2009).
Docking Studies : Computational docking studies of related pyrrolo[2,3-d]pyrimidine compounds provide insights into molecular interactions and binding affinities, essential for drug design and discovery (Bommeraa et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds like pyrazolines and their derivatives have been reported to have a wide range of biological and pharmacological activities .
Mode of Action
Chemically, similar compounds like 4-chloro-7h-pyrrolo[2,3-d]pyrimidine demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .
Biochemical Pathways
Compounds with similar structures have been reported to affect various cellular components negatively under oxidative stress .
Pharmacokinetics
The degree of lipophilicity of similar compounds, ie, the affinity of these drugs for a lipid environment, allows them to diffuse easily into the cells .
Result of Action
Similar compounds have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
The synthesis of similar compounds has been reported to be influenced by various factors, including the presence of certain reagents and the temperature of the reaction .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on pyrido[2,3-d]pyrimidines include the design and synthesis of new derivatives with improved therapeutic potential. For example, compound VIb, a thieno[2,3-d]pyrimidine derivative, could be optimized to serve as a new chemical entity for discovering new anticancer agents .
Eigenschaften
IUPAC Name |
7-(3-chloro-4-methylphenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c1-12-7-8-14(9-16(12)20)23-10-15(13-5-3-2-4-6-13)17-18(23)21-11-22-19(17)24/h2-11H,1H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJWHEOSOZWZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



